

Spectral Data and Synthetic Overview of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

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Compound of Interest

Compound Name: Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

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Introduction

Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is a heterocyclic compound of interest in synthetic organic chemistry. Its structure incorporates a pyrrolidine ring, a benzyl group, a ketone, and a methyl ester, making it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates. This technical guide provides a summary of available spectral data and a plausible synthetic approach for this compound.

Chemical Identity

Property	Value	Reference
Chemical Name	Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate	[1][2][3][4]
CAS Number	329956-53-8	[1][2][3][4]
Molecular Formula	C ₁₃ H ₁₅ NO ₃	[1][2][3]
Molecular Weight	233.26 g/mol	[1][2][3]

Spectral Data Summary

Detailed, experimentally-derived spectral data (NMR, IR, MS) for **Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate** is not readily available in peer-reviewed scientific literature. While the compound is commercially available from several suppliers, they do not typically provide comprehensive spectral characterization data. The information presented here is based on what is available in chemical databases and supplier information.

Note: The following tables are placeholders for anticipated data. Actual experimental values would need to be determined upon synthesis and analysis.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Anticipated ~7.3	Multiplet	5H	Aromatic protons (C ₆ H ₅)
Anticipated ~4.5	Singlet	2H	Benzyl CH ₂
Anticipated ~3.7	Singlet	3H	Methyl ester (OCH ₃)
Anticipated ~3.5-4.0	Multiplet	3H	Pyrrolidine ring protons
Anticipated ~2.5-3.0	Multiplet	2H	Pyrrolidine ring protons

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
Anticipated ~205	Ketone carbonyl (C=O)
Anticipated ~170	Ester carbonyl (C=O)
Anticipated ~137	Aromatic quaternary carbon
Anticipated ~129	Aromatic CH
Anticipated ~128	Aromatic CH
Anticipated ~127	Aromatic CH
Anticipated ~60	Benzyl CH ₂
Anticipated ~55-60	Pyrrolidine ring carbons
Anticipated ~52	Methyl ester (OCH ₃)

IR (Infrared) Spectroscopy Data (Predicted)

Frequency (cm ⁻¹)	Functional Group
Anticipated ~1740	C=O stretch (Ester)
Anticipated ~1710	C=O stretch (Ketone)
Anticipated ~1600, 1495, 1450	C=C stretch (Aromatic)
Anticipated ~1200	C-O stretch (Ester)
Anticipated ~700-750	C-H bend (Aromatic)

MS (Mass Spectrometry) Data (Predicted)

m/z	Assignment
233	[M] ⁺ (Molecular Ion)
91	[C ₇ H ₇] ⁺ (Tropylium ion)

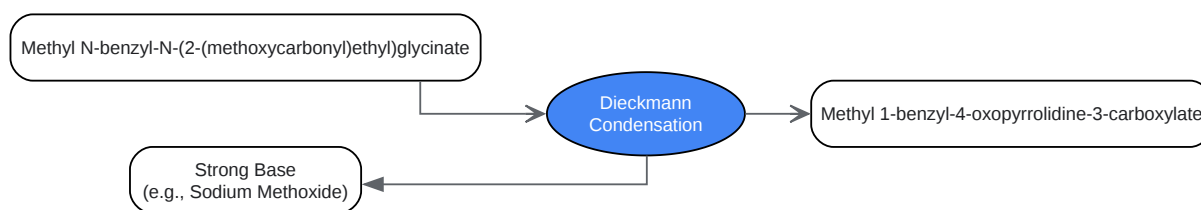
Experimental Protocols

A specific, detailed, and citable experimental protocol for the synthesis and purification of **Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate** is not available in the searched scientific literature. However, a plausible and widely used method for the synthesis of β -keto esters within a five-membered ring is the Dieckmann condensation.[5][6][7]

General Synthetic Approach: Intramolecular Dieckmann Condensation

The synthesis would likely involve the intramolecular cyclization of a diester precursor, such as methyl N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycinate, in the presence of a strong base.

Reaction Scheme:



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Caption: Plausible synthetic pathway via Dieckmann condensation.

General Procedure:

- **Precursor Synthesis:** The starting diester, methyl N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycinate, would first need to be synthesized. This could be achieved through the N-alkylation of methyl N-benzylglycinate with methyl acrylate.
- **Cyclization (Dieckmann Condensation):** The diester precursor would be dissolved in an anhydrous, aprotic solvent (e.g., toluene or THF). A strong base, such as sodium methoxide or sodium hydride, would be added, and the reaction mixture would be heated to promote the intramolecular cyclization.
- **Workup and Purification:** After the reaction is complete, it would be quenched with a weak acid. The organic product would then be extracted, dried, and purified, likely using column

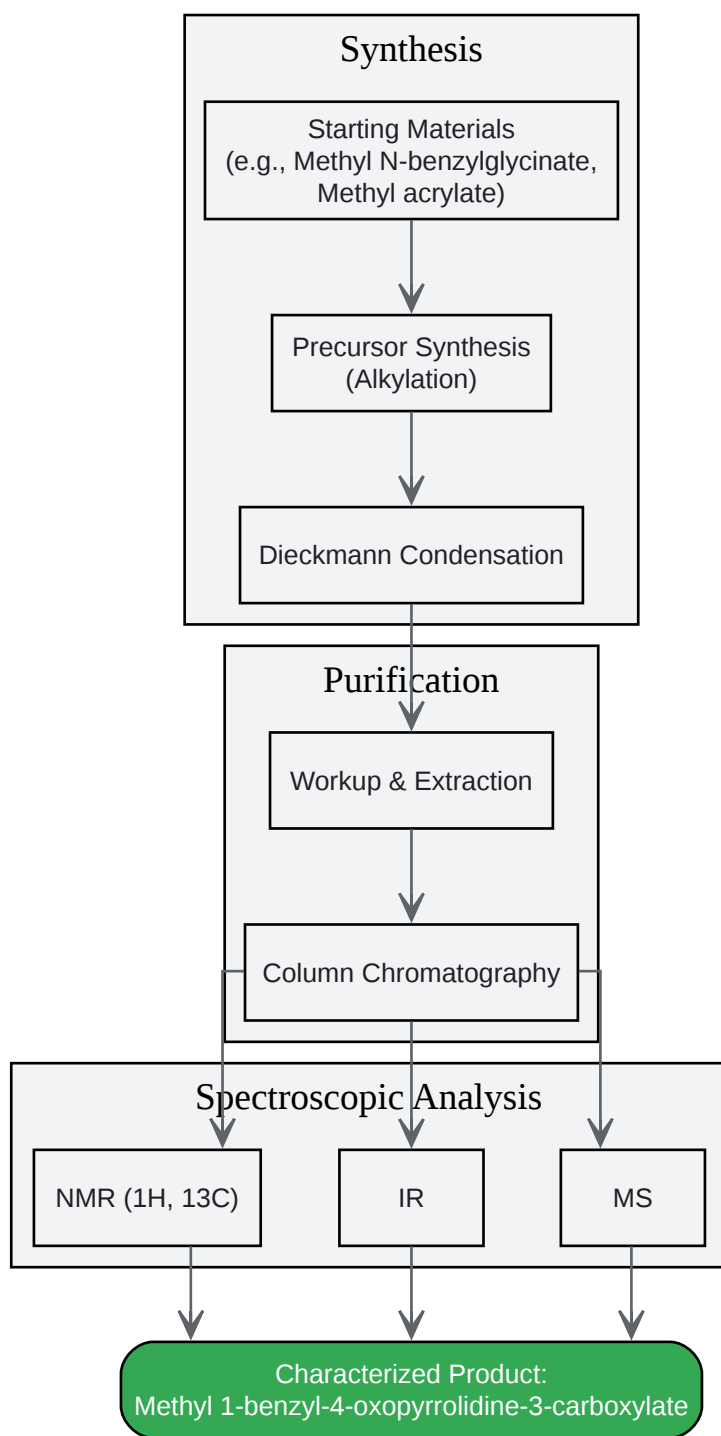
chromatography.

Spectroscopic Analysis Protocol:

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra would be acquired on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform- d (CDCl_3) with tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- Mass Spectrometry: Mass spectral data would be obtained using a mass spectrometer, likely with electron ionization (EI) to determine the fragmentation pattern or electrospray ionization (ESI) to confirm the molecular weight.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the characterized final product.



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Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

While **Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate** is a known compound, a comprehensive and publicly available dataset of its spectral properties and a detailed experimental protocol for its synthesis are currently lacking in the scientific literature. The information provided herein is based on established chemical principles and data for analogous structures. Researchers and drug development professionals seeking to utilize this compound should anticipate the need to perform a full spectroscopic characterization upon its synthesis or acquisition.

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